
6-(3-Iodophenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Iodophenyl)-2-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of an iodine atom on the phenyl ring and a methyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 2-methylpyrimidine-4-carboxylic acid.
Coupling Reaction: The 3-iodoaniline is coupled with 2-methylpyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The coupled product undergoes cyclization to form the desired pyrimidine ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(3-Iodophenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can facilitate binding to these targets through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine.
6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.
6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can enhance its binding affinity to molecular targets and influence the compound’s reactivity in chemical reactions.
Properties
Molecular Formula |
C11H10IN3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
6-(3-iodophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10IN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
OBNHJJLIBNYQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
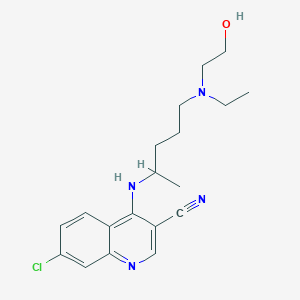



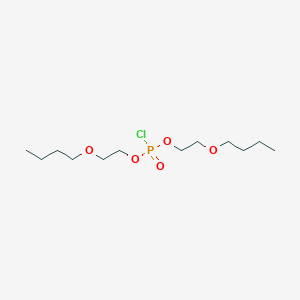
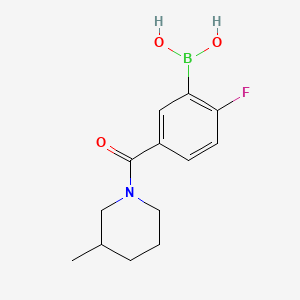
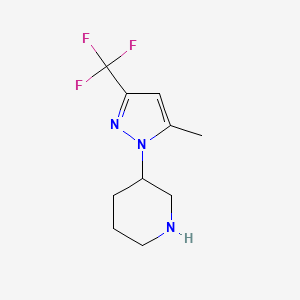
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
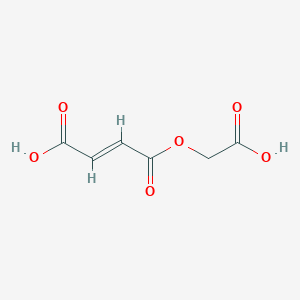
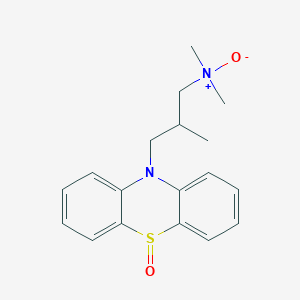

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

